molecular formula C11H13F3O2 B14840915 3-Tert-butoxy-2-(trifluoromethyl)phenol

3-Tert-butoxy-2-(trifluoromethyl)phenol

Cat. No.: B14840915
M. Wt: 234.21 g/mol
InChI Key: NBCSLIRSFXRKOX-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-(trifluoromethyl)phenol is a phenolic compound featuring a trifluoromethyl group at the 2-position and a bulky tert-butoxy group at the 3-position. The tert-butoxy group (C₄H₉O–) is an electron-donating substituent that enhances steric hindrance and solubility in organic solvents, while the trifluoromethyl (–CF₃) group is strongly electron-withdrawing, influencing the compound’s acidity and electronic properties. This structural combination makes it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-8-6-4-5-7(15)9(8)11(12,13)14/h4-6,15H,1-3H3

InChI Key

NBCSLIRSFXRKOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Tert-butoxy-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxy and trifluoromethyl groups influence its chemical reactivity and stability. These interactions can modulate the compound’s biological activity and its effects on various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with 3-Tert-butoxy-2-(trifluoromethyl)phenol:

4-Tert-butyl-2-(trifluoromethyl)phenol (CAS 57477-80-2)

4-Bromo-3-(trifluoromethyl)phenol (CAS 320-49-0)

Trifluoromethyl-4-nitrophenol (TFM) (CAS 88-30-2)

2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0)

Structural and Functional Differences

Substituent Effects
Compound Substituents (Positions) Key Functional Groups Molecular Weight Acidity (pKa)
This compound –CF₃ (2), –OC(CH₃)₃ (3) Phenol, ether, trifluoromethyl ~240.2* ~8.5–9.5†
4-Tert-butyl-2-(trifluoromethyl)phenol –CF₃ (2), –C(CH₃)₃ (4) Phenol, alkyl, trifluoromethyl 232.2 ~9.0–10.0
4-Bromo-3-(trifluoromethyl)phenol –CF₃ (3), –Br (4) Phenol, halogen, trifluoromethyl 241.0 ~7.5–8.5
TFM –CF₃ (3), –NO₂ (4) Phenol, nitro, trifluoromethyl 227.1 ~4.5–5.5‡
2-Fluoro-5-(trifluoromethyl)phenol –CF₃ (5), –F (2) Phenol, halogen, trifluoromethyl 196.1 ~8.0–9.0

*Estimated based on molecular formula (C₁₁H₁₃F₃O₂).
†Predicted based on electron-donating tert-butoxy group reducing acidity compared to nitro-substituted analogs.
‡Strongly acidic due to electron-withdrawing nitro group.

Key Observations
  • Electron Effects: The tert-butoxy group in this compound donates electrons via resonance, reducing phenol acidity compared to TFM (pKa ~4.5–5.5), where the nitro group withdraws electrons strongly .
  • Halogen vs. Alkoxy: Bromine in 4-Bromo-3-(trifluoromethyl)phenol enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butoxy group may act as a protecting group or solubilizing agent .

Physical Properties and Stability

Compound Melting Point (°C) Boiling Point (°C) Solubility (Organic Solvents)
This compound 50–55* 250–260† High (DCM, THF, EtOAc)
4-Tert-butyl-2-(trifluoromethyl)phenol 60–65 265–270 Moderate (EtOH, DCM)
4-Bromo-3-(trifluoromethyl)phenol 44–46 234.9 High (DCM, acetone)
TFM 85–87 Sublimes at 150 Low (water), moderate (MeOH)

*Estimated based on similar tert-butoxy-substituted phenols. †Predicted using group contribution methods.

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